4-Cyano-2,5-difluorothioanisole
Description
4-Cyano-2,5-difluorothioanisole is a substituted thioanisole derivative characterized by a methylthio group (-SMe) attached to an aromatic ring substituted with a cyano (-CN) group at the para position (C4) and fluorine atoms at the ortho and meta positions (C2 and C5). This combination of electron-withdrawing groups (EWGs) confers distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C8H5F2NS |
|---|---|
Molecular Weight |
185.2 g/mol |
IUPAC Name |
2,5-difluoro-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H5F2NS/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 |
InChI Key |
GFCWHDUFJHVJTH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-Cyano-2,5-difluorothioanisole, enabling comparative insights:
Substituted Thioanisoles
2,4-Dibromo-5-fluorothioanisole (CAS 1314987-31-9) Substituents: Bromine (C2, C4), fluorine (C5), methylthio group. Bromine’s larger atomic radius may increase steric hindrance compared to fluorine . Similarity Score: 0.88 (based on structural alignment) .
(2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane (CAS 1803715-70-9) Substituents: Bromine (C2, C4), fluorine (C3, C5), methylthio group. Key Differences: Additional fluorine at C3 enhances electron-withdrawing effects but may alter regioselectivity in reactions. The absence of a cyano group limits polarization of the aromatic ring .
Oxygen Analog: 4-Bromo-2,5-difluoroanisole
- Substituents : Bromine (C4), fluorine (C2, C5), methoxy group (-OMe).
- Key Differences : Replacing sulfur with oxygen reduces the leaving-group ability of the methyl moiety (e.g., in nucleophilic substitutions). The methoxy group is less electron-withdrawing than methylthio, altering ring electronics .
Halogenated Benzonitrile: Ioxynil (CAS 1689-83-4)
- Structure: 4-Cyano-3,5-diiodophenol.
- Key Differences: Iodine substituents (vs. fluorine) increase molecular weight (MW = 370.91 g/mol) and polarizability, leading to higher melting points (200°C) due to stronger London dispersion forces. The phenolic -OH group introduces hydrogen bonding, absent in thioanisoles .
Property Comparison Table
| Compound | Substituents | Functional Groups | MW (g/mol) | Melting Point (°C) | Key Reactivity Features |
|---|---|---|---|---|---|
| This compound* | -CN (C4), -F (C2, C5) | -SMe | ~185† | Not reported | High EWG activation for coupling |
| 2,4-Dibromo-5-fluorothioanisole | -Br (C2, C4), -F (C5) | -SMe | ~290† | Not reported | Moderate EWG, steric hindrance |
| 4-Bromo-2,5-difluoroanisole | -Br (C4), -F (C2, C5) | -OMe | ~223† | Not reported | Reduced leaving-group ability |
| Ioxynil | -I (C3, C5), -OH (C4) | -CN | 370.91 | 200 | High MP, H-bonding capability |
*Hypothetical data inferred from analogs; †Estimated based on substituent contributions.
Electronic and Reactivity Trends
- Electron-Withdrawing Effects: The cyano group in this compound strongly polarizes the aromatic ring, enhancing susceptibility to nucleophilic attack compared to brominated analogs. Fluorine’s inductive effect further activates the ring .
- Steric Considerations : Fluorine’s small size minimizes steric hindrance relative to bulkier halogens (e.g., bromine or iodine), favoring reactions at the C4 position .
- Thermal Stability : Ioxynil’s high melting point (200°C) underscores the impact of iodine’s polarizability and hydrogen bonding. Thioanisoles with lighter halogens (e.g., fluorine) likely exhibit lower thermal stability .
Structural Validation and Crystallography
Advanced tools like SHELXL (for refinement) and PLATON (for validation) are critical for confirming the geometries of these compounds, particularly in resolving ambiguities caused by heavy halogens or disordered substituents .
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